molecular formula C23H20N4O4 B2412939 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide CAS No. 1223979-40-5

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide

Cat. No. B2412939
M. Wt: 416.437
InChI Key: AVWPQDRWZJMPFG-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, which is synthesized from 2-hydroxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. The second intermediate is N-(2-ethylphenyl)acetamide, which is synthesized from 2-ethylphenol and acetic anhydride. These two intermediates are then coupled using EDCI/HOBt coupling reagents to form the final product, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide.

Starting Materials
2-hydroxybenzaldehyde, ethyl acetoacetate, hydrazine hydrate, 2-ethylphenol, acetic anhydride, EDCI/HOBt coupling reagents

Reaction
Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one:, - Condense 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate to form 2-(1,3-benzodioxol-5-yl)-4-hydroxypyrazolo[1,5-a]pyrazin-5(4H)-one, - Cyclize the intermediate using acetic anhydride to form 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, Synthesis of N-(2-ethylphenyl)acetamide:, - React 2-ethylphenol with acetic anhydride to form N-(2-ethylphenyl)acetamide, Coupling of intermediates:, - Combine 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one and N-(2-ethylphenyl)acetamide in the presence of EDCI/HOBt coupling reagents, - Stir the reaction mixture at room temperature for several hours, - Purify the final product using column chromatography

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-15-5-3-4-6-17(15)24-22(28)13-26-9-10-27-19(23(26)29)12-18(25-27)16-7-8-20-21(11-16)31-14-30-20/h3-12H,2,13-14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWPQDRWZJMPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide

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